molecular formula C23H18Cl3NO3 B2617036 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime CAS No. 477889-48-8

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime

Cat. No. B2617036
CAS RN: 477889-48-8
M. Wt: 462.75
InChI Key: AQIOITHLDYQUKG-KKMKTNMSSA-N
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Description

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime (DCBPO) is an organophosphate compound that has been studied for its potential applications in scientific research. DCBPO is a colorless, odorless organic compound that is used in a variety of applications, including as an insecticide and as an intermediate in the synthesis of other compounds. DCBPO has been studied for its potential to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. DCBPO has also been studied for its ability to inhibit other enzymes, such as butyrylcholinesterase (BChE), and for its potential use as a pharmacological tool in the study of neurodegenerative diseases.

Mechanism of Action

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. This compound binds to the active site of AChE, forming a covalent bond with the enzyme. This binding prevents the enzyme from catalyzing the hydrolysis of acetylcholine, resulting in an accumulation of acetylcholine and an increase in nerve impulse transmission. This compound also acts as an agonist of the nicotinic acetylcholine receptor (nAChR), which plays an important role in the transmission of nerve impulses.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been shown to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. This compound has also been shown to act as an agonist of the nicotinic acetylcholine receptor (nAChR), which plays an important role in the transmission of nerve impulses. Additionally, this compound has been studied for its potential to act as an agonist of the muscarinic acetylcholine receptor (mAChR), which is involved in the regulation of various physiological processes, such as heart rate, blood pressure, and respiration.

Advantages and Limitations for Lab Experiments

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is a reversible inhibitor of acetylcholinesterase (AChE), meaning that it can be used to study the effects of acetylcholine on nerve impulse transmission. Additionally, this compound can be used to study the effects of nicotinic and muscarinic acetylcholine receptors (nAChR and mAChR, respectively) on various physiological processes. However, this compound is toxic and should be handled with care. Additionally, this compound is not water soluble, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research on 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime. One potential direction is to further study the potential applications of this compound as a pharmacological tool in the study of neurodegenerative diseases. Additionally, further research could be conducted to explore the potential of this compound as an insecticide. Additionally, further research could be conducted to explore the potential of this compound to inhibit other enzymes, such as butyrylcholinesterase (BChE). Finally, further research could be conducted to explore the potential of this compound to act as an agonist of the muscarinic acetylcholine receptor (mAChR).

Synthesis Methods

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime can be synthesized via a two-step process. In the first step, 4-chlorobenzyl alcohol is reacted with 2,4-dichlorobenzyl chloride to form the corresponding 4-chlorobenzyloxy derivative. In the second step, this intermediate is reacted with 3-oxopropanal to form this compound. The reaction is carried out in an aqueous medium and the product is isolated in high yield.

Scientific Research Applications

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that is important for the transmission of nerve impulses. This compound has also been studied for its ability to inhibit other enzymes, such as butyrylcholinesterase (BChE), and for its potential use as a pharmacological tool in the study of neurodegenerative diseases. This compound has also been studied for its potential to act as an agonist of the nicotinic acetylcholine receptor (nAChR), which plays an important role in the transmission of nerve impulses.

properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3NO3/c24-19-6-1-16(2-7-19)14-30-27-12-11-23(28)17-4-9-21(10-5-17)29-15-18-3-8-20(25)13-22(18)26/h1-10,12-13H,11,14-15H2/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIOITHLDYQUKG-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CCC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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